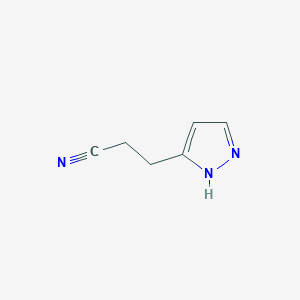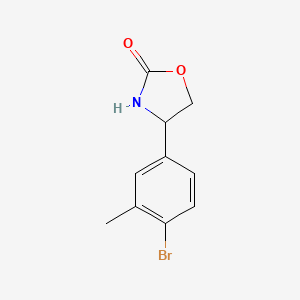
3,3-Dimethyl-3-silathietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-3-silathietane is an organosilicon compound with the molecular formula C₄H₁₀SSi It is a four-membered ring structure containing silicon and sulfur atoms, making it a unique member of the silathietane family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3-silathietane typically involves the reaction of dimethylchlorosilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to facilitate the formation of the silathietane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dimethyl-3-silathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted silathietanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted silathietanes.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-3-silathietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-3-silathietane exerts its effects involves interactions at the molecular level. The silicon atom in the compound can form bonds with various nucleophiles, leading to the formation of new compounds. The sulfur atom can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
3,3-Diethyl-3-silathietane: Similar in structure but with ethyl groups instead of methyl groups.
3,3-Dimethyl-2,4-dimethyl-3-silathietane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness: 3,3-Dimethyl-3-silathietane is unique due to its specific ring structure and the presence of both silicon and sulfur atoms
Propiedades
Número CAS |
77205-52-8 |
|---|---|
Fórmula molecular |
C4H10SSi |
Peso molecular |
118.27 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C4H10SSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
Clave InChI |
LAIPGQCKIZSQTO-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CSC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)

![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
![4-[4-(4-formylphenyl)-2,5-dioctoxyphenyl]benzaldehyde](/img/structure/B13640588.png)



![N-((3aR,4S,7S,8R,8aR)-4-(Hydroxymethyl)-2,2-dimethylhexahydro-4,7-epoxy[1,3]dioxolo[4,5-d]oxepin-8-yl)acetamide](/img/structure/B13640616.png)


